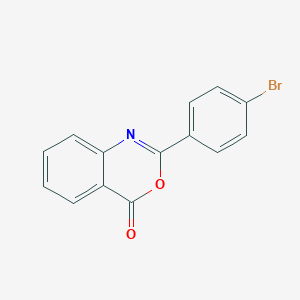

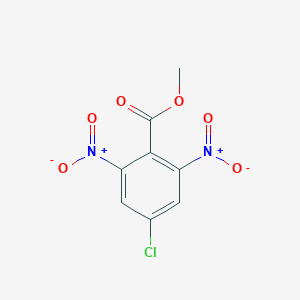

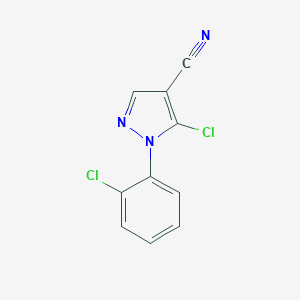

![molecular formula C9H9N3O3 B179697 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 136178-56-8](/img/structure/B179697.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Overview

Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature with a molecular weight of 207.19 .Scientific Research Applications

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antitumor effects. These properties make this compound a promising compound for drug discovery and development. This compound has been studied extensively in vitro and in vivo, and its potential applications in the treatment of various diseases have been investigated.

Mechanism of Action

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their chemically and biologically interesting properties .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions .

Result of Action

It’s known that certain pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity .

Advantages and Limitations for Lab Experiments

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These factors must be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. One potential area of investigation is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized through a multistep process that involves the reaction of 4-aminoantipyrine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The obtained product is then treated with ethyl chloroformate to yield this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.

Safety and Hazards

properties

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160826, DTXSID701179368 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136178-56-8, 104556-86-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

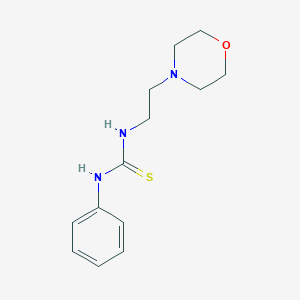

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)